molecular formula C16H14FN5OS B11138407 N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11138407
M. Wt: 343.4 g/mol
InChI Key: MVJFPCORVZTKOF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a tetrazole ring, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps

    Cyclopenta[b]thiophene Core Synthesis: The cyclopenta[b]thiophene core can be synthesized through a series of cyclization reactions involving thiophene derivatives.

    Tetrazole Ring Introduction: The tetrazole ring can be introduced via a cycloaddition reaction involving azides and nitriles.

    Fluorobenzyl Group Addition: The fluorobenzyl group can be added through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluorobenzyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound’s properties can be leveraged in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of functional groups and core structure, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H14FN5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H14FN5OS/c17-11-4-1-3-10(7-11)8-18-15(23)14-12-5-2-6-13(12)24-16(14)22-9-19-20-21-22/h1,3-4,7,9H,2,5-6,8H2,(H,18,23)

InChI Key

MVJFPCORVZTKOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC(=CC=C3)F)N4C=NN=N4

Origin of Product

United States

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